2-Chloro-1-(4-methylphenyl)but-3-en-1-one
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Overview
Description
2-Chloro-1-(4-methylphenyl)but-3-en-1-one is an organic compound with the molecular formula C11H11ClO. It is a member of the chalcone family, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-methylphenyl)but-3-en-1-one typically involves the reaction of 4-methylacetophenone with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and safety. The reaction conditions are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(4-methylphenyl)but-3-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and ammonia (NH3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Chloro-1-(4-methylphenyl)but-3-en-1-one has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(4-methylphenyl)but-3-en-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(4-methylphenyl)-1-propanone: This compound is structurally similar but lacks the double bond present in 2-Chloro-1-(4-methylphenyl)but-3-en-1-one.
1-(4-Methylphenyl)-3-buten-1-ol: This compound has a hydroxyl group instead of a chlorine atom.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
77131-96-5 |
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Molecular Formula |
C11H11ClO |
Molecular Weight |
194.66 g/mol |
IUPAC Name |
2-chloro-1-(4-methylphenyl)but-3-en-1-one |
InChI |
InChI=1S/C11H11ClO/c1-3-10(12)11(13)9-6-4-8(2)5-7-9/h3-7,10H,1H2,2H3 |
InChI Key |
BETZWSXQBLDBRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C=C)Cl |
Origin of Product |
United States |
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